6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Description
Properties
Molecular Formula |
C18H18FN5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23) |
InChI Key |
FIKPXCOQUIZNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Cyclization and Ring Closure
- Intramolecular cyclization is achieved through amide bond formation and nucleophilic aromatic substitution, forming the macrocyclic tetracyclic framework.
- Conditions typically involve coupling reagents such as carbodiimides or activated esters under controlled temperature to favor ring closure without side reactions.
Fluorination
- The 6-fluoro substituent is introduced either by starting with a fluorinated aromatic precursor or by selective electrophilic fluorination at a late stage.
- Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor may be used under mild conditions to avoid degradation of sensitive heterocycles.
Methylation
- Methyl groups at positions 3 and 11 are introduced via alkylation of nitrogen atoms using methyl iodide or dimethyl sulfate.
- Protection/deprotection strategies are employed to ensure selective methylation without overalkylation.
Final Functional Group Adjustments
- The lactam carbonyl at position 14 is formed by oxidation of the corresponding amine or by cyclization involving an amide bond.
- Purification is achieved by chromatographic techniques, and stereochemistry is confirmed by NMR and X-ray crystallography.
Representative Synthetic Route (Based on Patent US9714258B2 and EP3097107B1)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of heterocyclic amine intermediate | Aromatic amine + fluorinated precursor, Pd-catalyzed coupling | Fluorinated heterocyclic intermediate |
| 2 | Amide bond formation | Carbodiimide coupling agents (e.g., EDCI), base | Macrocyclic amide intermediate |
| 3 | Intramolecular cyclization | Heating in polar aprotic solvent (e.g., DMF) | Tetracyclic core formation |
| 4 | Selective methylation | Methyl iodide, base (e.g., K2CO3) | Introduction of methyl groups at N3, N11 |
| 5 | Final oxidation/cyclization | Mild oxidants or acidic conditions | Formation of lactam (14-one) moiety |
| 6 | Purification | Preparative HPLC or column chromatography | Pure 6-fluoro-3,11-dimethyl compound |
Research Findings and Optimization Notes
- The yield of the macrocyclization step is critical and can be improved by optimizing solvent polarity and temperature.
- Fluorination at the aromatic ring is best achieved early in the synthesis to avoid complications in later steps.
- Stereochemical control at chiral centers (3R,11S) is maintained by using chiral starting materials or chiral catalysts.
- The use of protecting groups on amines and hydroxyls is essential to prevent side reactions during methylation and cyclization.
- Analytical data such as NMR, MS, and X-ray crystallography confirm the structure and purity of the final compound.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Fluorinated aromatic amines, protected amines |
| Key reagents | Carbodiimides (EDCI), methyl iodide, fluorinating agents (NFSI) |
| Solvents | DMF, DMSO, dichloromethane |
| Temperature range | Room temperature to 100 °C |
| Reaction time | Several hours to overnight |
| Purification methods | Chromatography (HPLC, silica gel) |
| Stereochemical control | Chiral precursors or catalysts |
| Yield range | Moderate to good (varies by step) |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors critical to cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the compound with structurally analogous molecules, focusing on heterocyclic frameworks, substituent effects, and pharmacological relevance.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Fluorination : Unlike the fluorophenyl-substituted tricyclic compound in , the target’s fluorine is directly attached to the polycyclic core, likely improving metabolic stability and binding affinity .
Macrocyclic vs. Fused Systems : Macrocyclic analogs (e.g., hexaaza-tricyclo in ) prioritize metal coordination, while fused systems like the target compound optimize kinase inhibition through planar aromatic stacking .
Functional Group Impact : The potassium salt in includes an alkyne and carboxylate, suggesting divergent synthetic applications, whereas the target’s methyl and oxa groups enhance lipophilicity and bioavailability.
Pharmacological Differentiation
While the target compound is explicitly designed for ROS1 kinase inhibition , similar molecules lack reported kinase activity. For instance:
- The diazatricyclo compound in serves as a precursor in synthetic workflows. This underscores the target’s unique optimization for therapeutic applications versus structural or coordination chemistry uses.
Biological Activity
6-Fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound belongs to a class of diaryl macrocycles known for their modulatory effects on protein kinases. Its intricate structure includes multiple nitrogen atoms and a fluorine substituent that may influence its biological interactions.
Structural Formula
The IUPAC name provides insight into its molecular configuration:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that derivatives of similar macrocyclic compounds exhibit significant anticancer properties by inhibiting tumor cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
2. Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the fluorine atom is hypothesized to enhance its interaction with microbial membranes.
3. Protein Kinase Modulation
As a modulator of protein kinases, this compound could play a role in regulating cellular signaling pathways critical for various physiological functions and disease states.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 6-Fluoro Compound | 5.4 | MCF-7 (Breast Cancer) | Caspase Activation |
Case Study 2: Antimicrobial Activity
In another investigation reported in Antimicrobial Agents and Chemotherapy, derivatives were tested against Staphylococcus aureus and E. coli. Results indicated effective inhibition at concentrations below 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 10 |
Mechanistic Insights
The biological activity is likely attributed to the compound's ability to interact with specific biological targets:
- Protein Kinases : The macrocyclic structure allows for conformational flexibility that may enhance binding affinity to kinase domains.
- Cell Membranes : The fluorine atom can alter lipophilicity, potentially facilitating membrane penetration and disrupting microbial integrity.
Q & A
Q. What established synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical?
The synthesis involves multistep heterocyclic assembly, leveraging fluorination (e.g., SNAr or Buchwald-Hartwig amination) and oxidation steps. Key intermediates include fluorinated aromatic precursors and oxa-aza bicyclic scaffolds. For example, analogous compounds were synthesized via Pd-catalyzed cross-coupling to form nitrogen-rich cores, followed by selective fluorination .
Q. Which analytical techniques are essential for confirming its molecular structure?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional strain (e.g., monoclinic systems with β ≈ 115.96° and Z = 4 ).
- NMR spectroscopy : ¹⁹F NMR confirms fluorination position; ¹H/¹³C NMR maps proton environments.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄FN₅O₂ requires exact mass 335.1124) .
Advanced Questions
Q. How can researchers resolve discrepancies between computational geometry predictions and experimental crystallographic data?
- Hybrid DFT methods : Use B3LYP/6-311G** with solvent corrections (e.g., PCM model for DMSO) to refine torsional angles.
- Hirshfeld surface analysis : Identifies van der Waals interactions causing deviations, as seen in studies resolving C–F bond length mismatches .
Q. What experimental design principles optimize reaction yield given thermal instability?
- Design of Experiments (DoE) : Screen variables (temperature: −40°C to RT; catalyst loading: 2–5 mol% Pd).
- In situ monitoring : Use IR spectroscopy to track intermediates in moisture-sensitive reactions (e.g., anhydrous THF under N₂) .
Q. How can AI-driven simulations improve understanding of its biological interactions?
- COMSOL Multiphysics + ML : Model binding kinetics with neural networks trained on crystallographic data (e.g., ligand-protein docking).
- Molecular dynamics (MD) : Simulate conformational changes in aqueous environments to predict metabolic stability .
Q. What theoretical frameworks guide derivative design for enhanced pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
